molecular formula C14H20BrNO3 B1412358 Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2202710-79-8

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No.: B1412358
CAS No.: 2202710-79-8
M. Wt: 330.22 g/mol
InChI Key: VFSLWSBLMKAGBM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate typically involves the following steps:

    Formation of the hydroxyethylamino intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable amine to form the hydroxyethylamino intermediate.

    Esterification: The intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include sodium azide and potassium cyanide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of bromophenyl and hydroxyethylamino groups on biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic binding sites, while the hydroxyethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(1-phenyl-2-hydroxyethylamino)acetate: Lacks the bromine atom, which can affect its reactivity and biological activity.

    Tert-butyl 2-(1-(4-chlorophenyl)-2-hydroxyethylamino)acetate: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties.

Uniqueness

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is unique due to the presence of the bromine atom, which can enhance

Biological Activity

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound characterized by its unique structure, which includes a tert-butyl ester group, a bromophenyl moiety, and a hydroxyethylamino functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

  • Chemical Formula : C14H20BrNO3
  • CAS Number : 2202710-79-8

The presence of the bromine atom in the phenyl ring is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in aromatic stacking interactions, while the hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This dual interaction mechanism may lead to various biological effects, including enzyme inhibition or receptor modulation.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2. This inhibition can affect drug metabolism and has implications for pharmacokinetics in therapeutic applications .

Cellular Effects

This compound has been shown to influence cellular processes, including:

  • Modulation of cell signaling pathways
  • Alteration of gene expression patterns
  • Impact on cellular metabolism

These effects suggest that the compound may play a role in various physiological processes and could be explored for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Tert-butyl 2-(1-phenyl-2-hydroxyethylamino)acetateLacks bromine atomReduced reactivity
Tert-butyl 2-(1-(4-chlorophenyl)-2-hydroxyethylamino)acetateContains chlorine instead of bromineDifferent interaction profile

The presence of the bromine atom enhances the compound's reactivity and potential biological activity compared to its analogs.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its ability to modify biological pathways makes it a candidate for further investigation in drug development.

Example Study: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound inhibited CYP1A2 activity in vitro. The results indicated a concentration-dependent inhibition pattern, suggesting potential implications for drug-drug interactions when used alongside other medications metabolized by this enzyme .

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for therapeutic applications in conditions where modulation of cytochrome P450 enzymes is beneficial, such as in cancer treatment or metabolic disorders.

Properties

IUPAC Name

tert-butyl 2-[[1-(4-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLWSBLMKAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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